molecular formula C12H12BrNO3 B1485918 Methyl 5-bromo-2-propyl-1,3-benzoxazole-7-carboxylate CAS No. 2203016-46-8

Methyl 5-bromo-2-propyl-1,3-benzoxazole-7-carboxylate

Cat. No.: B1485918
CAS No.: 2203016-46-8
M. Wt: 298.13 g/mol
InChI Key: UZSNFKKTLGETPY-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-propyl-1,3-benzoxazole-7-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring. This particular compound is known for its bromine and propyl substituents on the benzoxazole ring, which can influence its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-propylbenzene-1,3-diol and bromine.

  • Reaction Steps:

    • Bromination: The 2-propylbenzene-1,3-diol undergoes bromination to introduce the bromine atom at the 5-position.

    • Oxazole Formation: The brominated compound is then cyclized with formamide to form the benzoxazole ring.

    • Carboxylation: Finally, the carboxyl group is introduced using methyl chloroformate to yield the final product.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position.

  • Coupling Reactions: Palladium-catalyzed coupling reactions can be used to introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Nucleophiles like sodium iodide, in acetone.

  • Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzoxazoles.

  • Coupling Reactions: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

Chemistry: Methyl 5-bromo-2-propyl-1,3-benzoxazole-7-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It serves as a precursor in the synthesis of various therapeutic agents, including those targeting bacterial infections and cancer.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-bromo-2-propyl-1,3-benzoxazole-7-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Targets bacterial cell walls and membranes.

  • Anticancer Activity: Involves pathways related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

  • Methyl 5-bromo-1,3-benzoxazole-7-carboxylate: Lacks the propyl group.

  • Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate: Contains a methyl group instead of a propyl group.

  • Methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate: Features a different oxidation state.

Uniqueness: The presence of the propyl group in Methyl 5-bromo-2-propyl-1,3-benzoxazole-7-carboxylate distinguishes it from its analogs, potentially altering its physical, chemical, and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 5-bromo-2-propyl-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-4-10-14-9-6-7(13)5-8(11(9)17-10)12(15)16-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSNFKKTLGETPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC(=CC(=C2O1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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